molecular formula C8H6FN B13599284 1-Fluoro-4-isocyano-2-methylbenzene CAS No. 1258405-86-5

1-Fluoro-4-isocyano-2-methylbenzene

Cat. No.: B13599284
CAS No.: 1258405-86-5
M. Wt: 135.14 g/mol
InChI Key: BGJLICCTTDUQTE-UHFFFAOYSA-N
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Description

1-Fluoro-4-isocyano-2-methylbenzene is an organic compound with the molecular formula C8H6FN. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isocyano group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-4-isocyano-2-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative is treated with an electrophile to introduce the desired substituents. For example, starting with 1-fluoro-2-methylbenzene, the isocyano group can be introduced using a suitable isocyanation reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-isocyano-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the isocyano group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the isocyano group to an amine.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation of the isocyano group can lead to the formation of isocyanates or other oxidized derivatives.

    Reduction Products: Reduction of the isocyano group typically results in the formation of amines.

Scientific Research Applications

1-Fluoro-4-isocyano-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-4-isocyano-2-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product . The isocyano group can also participate in coordination chemistry, forming stable complexes with metal ions and other ligands.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-4-isocyano-2-methylbenzene is unique due to the presence of both the fluorine and isocyano groups on the benzene ring. This combination of substituents imparts distinct reactivity and makes the compound valuable in various synthetic and research applications.

Properties

CAS No.

1258405-86-5

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

IUPAC Name

1-fluoro-4-isocyano-2-methylbenzene

InChI

InChI=1S/C8H6FN/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1H3

InChI Key

BGJLICCTTDUQTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+]#[C-])F

Origin of Product

United States

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